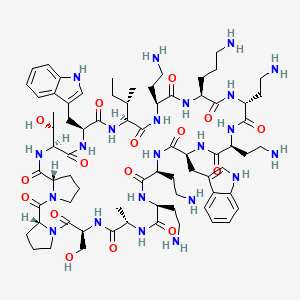
Murepavadin
Vue d'ensemble
Description
Murepavadin, also known as POL7080, is a Pseudomonas-specific peptidomimetic antibiotic . It is a synthetic cyclic beta hairpin peptidomimetic based on the cationic antimicrobial peptide protegrin I (PG-1) and the first example of an outer membrane protein-targeting antibiotic class with a novel, nonlytic mechanism of action . It is highly active and selective against the protein transporter LptD of Pseudomonas aeruginosa .
Synthesis Analysis
This compound can be synthesized using an efficient epimerization-free approach for the Fmoc-based synthesis. This involves intramolecular native chemical ligation in combination with a concomitant desulfurization reaction . This approach allows for the production of bioactive this compound in good yield in two steps .Molecular Structure Analysis
This compound has a complex molecular structure with the IUPAC name (5aR,11S,14S,17S,20S,23S,26S,29R,32S,35S,38S,41S,44S,46aS)-17,20,26,29,35-Pentakis (2-aminoethyl)-32- (3-aminopropyl)-38- [ (2S)-2-butanyl]-44- [ (1R)-1-hydroxyethyl]-11- (hydroxymethyl)-23,41-bis (1H-indol-3 -ylmethyl)-14-methyltriacontahydro-1H,5H-dipyrrolo [1,2-a:1’,2’-d] [1,4,7,10,13,16,19,22,25,28,31,34,37,40]tetradecaazacyclodotetracontine-5,10,13,16,19,22,25,28,31,34,37,40,43,46 (46aH)-tetradecone . Its molecular formula is C73H112N22O16 .Chemical Reactions Analysis
This compound induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa . Proteomic analyses revealed the alteration of protein composition in bacterial inner and outer membranes following this compound treatment .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1553.8 g/mol . It is under investigation in clinical trial NCT02110459 for Pharmacokinetics and Safety of POL7080 in Patients With Renal Impairment .Mécanisme D'action
Target of Action
Murepavadin, also known as POL7080, is a Pseudomonas-specific peptidomimetic antibiotic . It is highly active and selective against the protein transporter LptD of Pseudomonas aeruginosa . LptD is an outer membrane protein involved in lipopolysaccharide biogenesis in Gram-negative bacteria . By targeting LptD, this compound disrupts the normal functioning of these bacteria.
Mode of Action
This compound functions through a novel mechanism of action by binding to the lipopolysaccharide transport protein D (LptD), an outer membrane protein involved in lipopolysaccharide biogenesis in Gram-negative bacteria . This interaction inhibits the insertion of lipopolysaccharides into the outer membrane , causing outer membrane alterations .
Biochemical Pathways
This compound induces an envelope stress response in Pseudomonas aeruginosa . It enhances the killing efficacies of beta-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa . Additionally, it has been found to activate human mast cells via MRGPRX2 and murine mast cells via MrgprB2 .
Pharmacokinetics
The pharmacokinetics of this compound were assessed in blood samples and in epithelial lining fluid (ELF) obtained by bronchoalveolar lavage . Analyses of the preliminary, blinded data from this study showed that this compound was well tolerated at all dose levels .
Result of Action
This compound’s action results in the disruption of the outer membrane integrity of Pseudomonas aeruginosa . This disruption enhances the killing efficacies of beta-lactam antibiotics . In addition to its direct activity against Pseudomonas aeruginosa, this compound may contribute to bacterial clearance and promote wound healing by harnessing mast cell’s immunomodulatory property via the activation of MRGPRX2 .
Action Environment
This compound is being developed as an inhalation therapy for the treatment of Pseudomonas aeruginosa respiratory infection in people with cystic fibrosis (CF) . The presence of Pseudomonas aeruginosa in the airway is associated with an acceleration of pulmonary disease progression and increased morbidity and mortality . The effect of artificial sputum and lung surfactant on in vitro activity was also measured . Essential agreement was >90% when determining in vitro activity with artificial sputum or lung surfactant .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Murepavadin in laboratory experiments include its availability, its low cost, and its ease of synthesis. In addition, it has been shown to be effective in the modulation of several biological processes. However, there are some limitations to using this compound in laboratory experiments. It is difficult to measure the exact concentration of this compound in a sample, as it is highly reactive and can be easily degraded. In addition, the exact mechanism of action of this compound is still not fully understood.
Orientations Futures
The potential applications of Murepavadin are vast and there are many future directions for research. These include the development of new drugs and therapies for a variety of diseases and conditions, the development of new methods for synthesizing this compound, the investigation of its mechanism of action, and the exploration of its biochemical and physiological effects. In addition, further research is needed to determine the optimal dosage and administration of this compound, as well as to investigate its potential side effects.
Méthodes De Synthèse
Murepavadin is synthesized using a combination of chemical and enzymatic methods. Firstly, the peptide is synthesized using the solid-phase peptide synthesis method. This involves the coupling of the amino acids in the peptide chain using a chemical reagent. The peptide is then cleaved from the solid support using an enzyme-catalyzed reaction. This method allows for the synthesis of large amounts of this compound in a relatively short period of time.
Applications De Recherche Scientifique
Murepavadin has been widely studied in scientific research for its potential applications in the development of new drugs and therapies for a variety of diseases and conditions. It has been shown to modulate the activities of several biological processes, including cell proliferation, apoptosis, and inflammation. It has also been studied for its ability to act as an antioxidant and to inhibit the growth of cancer cells. In addition, this compound has been shown to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
Analyse Biochimique
Biochemical Properties
Murepavadin blocks the activity of the LptD protein in Pseudomonas aeruginosa, causing outer membrane alterations . This interaction with the LptD protein is crucial for its antimicrobial activity.
Cellular Effects
This compound has been found to induce Ca 2+ mobilization, degranulation, and chemokine IL-8 and CCL3 production in a human mast cell line (LAD2 cells) endogenously expressing MRGPRX2 . These effects highlight the influence of this compound on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves enhancing bacterial respiration activity and subsequent membrane potential, which promotes intracellular uptake of aminoglycoside antibiotics . This unique mechanism of action contributes to its bactericidal efficacy.
Temporal Effects in Laboratory Settings
Current studies have shown that this compound has strong antimicrobial activity .
Dosage Effects in Animal Models
Preliminary findings suggest that the this compound-amikacin combination displays a synergistic bactericidal effect in a murine pneumonia model .
Metabolic Pathways
Its primary known interaction is with the LptD protein, which is involved in lipopolysaccharide transport .
Transport and Distribution
Its known interaction with the LptD protein suggests it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Given its interaction with the LptD protein, it is likely that this compound localizes to the outer membrane of Pseudomonas aeruginosa .
Propriétés
IUPAC Name |
(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRXGOBXZLKHZ-NZUANIILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H112N22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944252-63-5 | |
| Record name | Murepavadin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murepavadin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 944252-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUREPAVADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Murepavadin and what makes it a promising antibiotic candidate?
A1: this compound, formerly known as POL7080, is a peptidomimetic antibiotic that specifically targets Pseudomonas aeruginosa. It represents a novel class of outer membrane protein-targeting antibiotics (OMPTA). [, , ] Unlike traditional antibiotics that often target intracellular processes, this compound exerts its bactericidal activity by disrupting the outer membrane of P. aeruginosa, a mechanism that is less prone to developing resistance. [, ]
Q2: How does this compound interact with its target and what are the downstream effects of this interaction?
A2: this compound specifically binds to Lipopolysaccharide transport protein D (LptD), an essential component of the lipopolysaccharide (LPS) transport machinery in the outer membrane of P. aeruginosa. [, , , ] This binding disrupts the transport of LPS to the outer leaflet of the outer membrane, impairing its integrity. [, , ] This disruption ultimately leads to bacterial cell death. [, , ]
Q3: Does the interaction of this compound with LptD have any other effects besides disrupting LPS transport?
A3: Yes, this compound's interaction with LptD has been shown to induce an envelope stress response in P. aeruginosa. [] This response involves the upregulation of the antisigma factor MucA and the sigma E factor gene algU, along with the alginate synthesis gene algD. [] This suggests the bacteria attempt to counteract the outer membrane disruption caused by this compound.
Q4: Can you explain how this compound enhances the activity of other antibiotics?
A4: this compound's disruption of the outer membrane increases its permeability. [, ] This allows for increased influx of other antibiotics, such as β-lactams and aminoglycosides, thereby enhancing their bactericidal effects. [, ]
Q5: What is known about the stability of this compound?
A6: While specific degradation pathways aren't detailed, research indicates this compound demonstrates stability in various biologically relevant environments. One study mentions that this compound's structure, being a lipidated host defense peptide mimetic, grants it high stability compared to natural host defense peptides. [] This characteristic is crucial for its potential as a therapeutic agent.
Q6: What is the pharmacokinetic profile of this compound?
A7: Studies in healthy subjects demonstrate that this compound exhibits dose-proportional and linear pharmacokinetics after intravenous administration. [] The elimination of this compound is affected by renal function, necessitating dose adjustments in patients with renal impairment. [] Further research has explored the pharmacokinetics of this compound in mouse models of lung infection, demonstrating its ability to reach the epithelial lining fluid (ELF). []
Q7: What is the pharmacodynamic profile of this compound?
A8: Pharmacodynamic studies in neutropenic mouse models reveal that the area under the concentration-time curve for the unbound fraction of this compound (fAUC) to MIC ratio correlates best with efficacy. [] This emphasizes the importance of unbound drug concentrations for its activity.
Q8: What is the in vitro and in vivo efficacy of this compound against P. aeruginosa?
A9: this compound exhibits potent in vitro activity against a broad range of P. aeruginosa isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , ] It also shows efficacy in preclinical animal models of P. aeruginosa infection, including pneumonia. [, , , ] Notably, this compound demonstrates promising activity against P. aeruginosa biofilms, a significant challenge in chronic infections, in both open and closed systems. []
Q9: What are the known mechanisms of resistance to this compound?
A10: Although this compound is less susceptible to conventional resistance mechanisms, studies have identified mutations in genes involved in LPS biosynthesis (lpxL1, lpxL2, lpxT), transport (bamA, lptD, msbA), and two-component systems (pmrB, cbrA) that can lead to decreased susceptibility. [, ] Notably, these mutations often result in a relatively small decrease in susceptibility compared to other antibiotics. [, ]
Q10: Is there any cross-resistance between this compound and other antibiotics?
A11: While this compound maintains activity against many colistin-resistant strains, some studies suggest a potential for cross-resistance. Specific amino acid substitutions in histidine kinase PmrB were found to reduce susceptibility to this compound, colistin, and tobramycin. [] This highlights the need for careful surveillance and further research into potential cross-resistance as this compound progresses through clinical development.
Q11: What is the safety profile of this compound?
A12: While initial studies in healthy subjects indicated that this compound was well-tolerated, later phase III clinical trials unfortunately revealed toxicity concerns. [, , ] The specifics of this toxicity are not detailed in these papers but highlight the importance of continued investigation into its safety profile.
Q12: What drug delivery strategies are being explored for this compound?
A13: Given its potential for treating respiratory infections, inhalation is being investigated as a delivery route for this compound. This is particularly relevant for cystic fibrosis patients where direct delivery to the lungs could improve efficacy and potentially reduce systemic side effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-fluorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}azepane](/img/structure/B1661652.png)

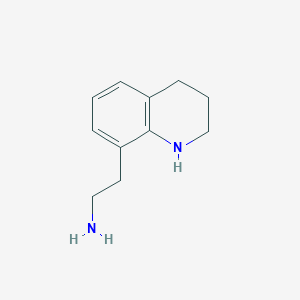
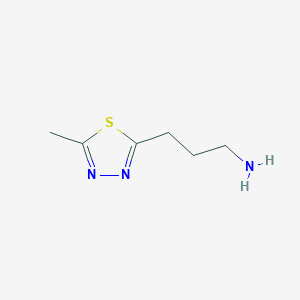
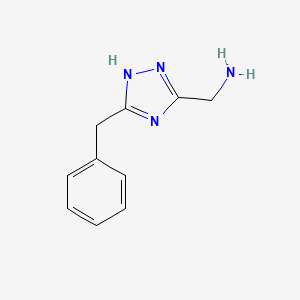
![Naphthalene, 1-[(6-bromohexyl)oxy]-](/img/structure/B1661658.png)
![Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine](/img/structure/B1661659.png)
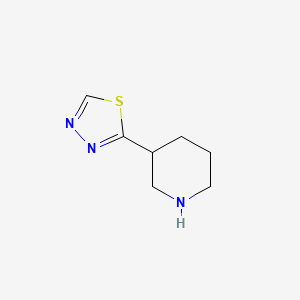
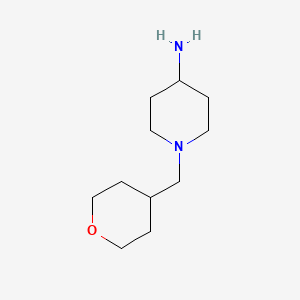


![2-[3,5-Bis(trifluoromethyl)phenyl]ethanesulfonyl chloride](/img/structure/B1661671.png)

![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)